molecular formula C19H23FN2O4S2 B2937969 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946226-90-0

4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2937969
CAS No.: 946226-90-0
M. Wt: 426.52
InChI Key: DMFBIXVGXJKWQJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a 4-fluoro-2-methylbenzene sulfonamide moiety at position 5. The fluorine atom and methyl group on the benzene ring likely influence electronic and steric properties, while the propane sulfonyl group enhances solubility and metabolic stability . Its synthesis likely involves sulfonylation and fluorination steps analogous to related compounds .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-6-8-17(13-18(15)22)21-28(25,26)19-9-7-16(20)12-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFBIXVGXJKWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorinated Benzene Ring: This step often involves electrophilic aromatic substitution reactions to introduce the fluorine atom onto the benzene ring.

    Sulfonamide Formation: The sulfonamide group is introduced through reactions with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring would yield nitro derivatives, while nucleophilic substitution could result in various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated benzene ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical distinctions between the target compound and analogs from the literature.

Key Observations:

Core Structure Variations: The tetrahydroquinoline core in the target compound and ’s analog contrasts with the tetrahydroisoquinoline cores in and . ’s pyrazolo-pyrimidine core introduces heterocyclic diversity, which may enhance kinase inhibition (common in oncology targets).

Substituent Effects: Fluorine Position: The target compound’s 4-fluoro group vs. Sulfonamide Modifications: Propane sulfonyl (target and ) vs. trifluoroacetyl ( ) impacts lipophilicity. Trifluoroacetyl groups may reduce metabolic stability compared to sulfonyl groups. Aromatic Substituents: Ethoxy ( ) and methyl (target) groups affect steric bulk and solubility. Ethoxy may confer longer half-life due to slower oxidative metabolism.

Synthetic Routes :

  • Sulfonylation is a common step (e.g., chlorosulfonic acid in ). The target compound’s synthesis likely mirrors ’s propane sulfonyl incorporation .
  • ’s use of Suzuki coupling highlights divergent strategies for introducing complex aryl groups.

Physicochemical Data :

  • ’s compound has a melting point of 175–178°C , suggesting high crystallinity due to planar chromenyl and pyrimidine moieties. The absence of such data for the target compound precludes direct comparison but underscores the role of substituents in solid-state properties.

Biological Activity

4-Fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Its complex structure includes a fluorine atom, a sulfonyl group, and a tetrahydroquinoline moiety, which contribute to its biological activity. The compound is primarily investigated for its effects on pain management and other therapeutic areas.

Chemical Structure and Properties

The chemical formula of this compound is C18H22FN2O4S2C_{18}H_{22}FN_2O_4S_2. The presence of various functional groups enhances its reactivity and potential biological effects. Notably, the sulfonamide group is known for its ability to undergo nucleophilic substitution reactions, while the fluorine atom may enhance electrophilic reactivity under certain conditions.

Biological Activity

Research indicates that sulfonamide compounds exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • TRPM8 Antagonism : This compound has been investigated for its antagonistic activity against transient receptor potential melastatin 8 (TRPM8), which plays a crucial role in pain signaling and thermosensation. This suggests potential applications in pain management therapies.

Case Studies and Experimental Findings

A study evaluated the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds were tested at doses of 0.001 nM, revealing that some derivatives exhibited time-dependent effects on perfusion pressure .

Table 1: Summary of Experimental Findings

Compound NameDose (nM)Effect on Perfusion Pressure
Control-No effect
Benzene Sulfonamide0.001Decreased perfusion pressure
Compound 20.001Decreased perfusion pressure
Compound 30.001Decreased perfusion pressure
Compound 40.001Decreased perfusion pressure
Compound 50.001Decreased perfusion pressure

The study emphasized the need for further research into the pharmacokinetic parameters of these compounds to fully understand their biological activity and therapeutic potential .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its efficacy and safety in clinical applications. Various theoretical models like ADME/PK have been employed to evaluate parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound .

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